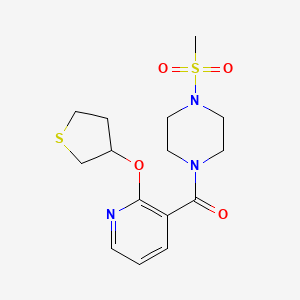

(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

CAS No.: 2034499-66-4

Cat. No.: VC6425481

Molecular Formula: C15H21N3O4S2

Molecular Weight: 371.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034499-66-4 |

|---|---|

| Molecular Formula | C15H21N3O4S2 |

| Molecular Weight | 371.47 |

| IUPAC Name | (4-methylsulfonylpiperazin-1-yl)-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone |

| Standard InChI | InChI=1S/C15H21N3O4S2/c1-24(20,21)18-8-6-17(7-9-18)15(19)13-3-2-5-16-14(13)22-12-4-10-23-11-12/h2-3,5,12H,4,6-11H2,1H3 |

| Standard InChI Key | QRFJJJXRNJYFDQ-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(N=CC=C2)OC3CCSC3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound belongs to the class of piperazine-containing methanones, characterized by a central carbonyl group bridging a pyridine ring and a sulfonylated piperazine moiety. Its systematic IUPAC name is (4-(methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone, reflecting the following structural components :

-

Pyridine core: Substituted at the 3-position with a methanone group and at the 2-position with a tetrahydrothiophen-3-yloxy chain.

-

Piperazine ring: Modified at the 4-position with a methylsulfonyl (-SO₂CH₃) group.

Table 1: Key Molecular Descriptors

Stereoelectronic Features

The molecule’s tetrahydrothiophen-3-yloxy group introduces a saturated five-membered ring with a sulfur atom, contributing to conformational rigidity. Quantum mechanical calculations predict moderate hydrophilicity (clogP ≈ 2.1) due to the sulfonyl and morpholine-like piperazine groups . The methylsulfonyl substituent enhances electron-withdrawing properties, potentially influencing binding interactions in biological systems .

Synthetic Routes and Manufacturing Considerations

Purification and Characterization

Post-synthetic purification likely involves reverse-phase chromatography (C18 columns) due to the compound’s moderate polarity. Mass spectrometry (ESI-MS) and ¹H/¹³C NMR would confirm structural integrity, with diagnostic signals including :

-

δ 2.8–3.2 ppm: Multiplet for piperazine protons adjacent to the sulfonyl group.

-

δ 4.5–5.0 ppm: Resonance for the tetrahydrothiophene oxygen-linked methine.

Pharmacological and Biochemical Profile

Putative Mechanism of Action

Piperazine sulfonamides are frequently explored as kinase inhibitors or G protein-coupled receptor (GPCR) modulators. The methylsulfonyl group may engage in hydrogen bonding with ATP-binding pockets or allosteric sites, as observed in analogs like the JAK2 inhibitor CEP-33779 . The tetrahydrothiophen-3-yloxy chain could enhance membrane permeability, a trait critical for central nervous system (CNS) therapeutics .

In Silico ADMET Predictions

Computational models (e.g., SwissADME) suggest the following properties :

-

Bioavailability Score: 0.55 (moderate due to molecular weight >350 g/mol).

-

Blood-Brain Barrier Permeability: Low (logBB < -1), likely due to the polar sulfonyl group.

-

CYP450 Inhibition: Moderate risk of inhibiting CYP3A4 (probability >70%).

Table 2: Comparative Analysis with Structural Analogs

| Compound | Molecular Weight | clogP | Target (Hypothesized) |

|---|---|---|---|

| Target Compound (CAS 2034499-66-4) | 371.5 | 2.1 | Kinase/GPCR |

| 4-(Ethylsulfonyl)piperazin-1-ylmethanone (CID 770525) | 312.39 | 1.8 | Serotonin receptor |

| [3-(6-{[4-(Methylsulfonyl)piperazin-1-yl]methyl}-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenyl]methanol (CID 44620964) | 503.6 | 3.4 | PI3K/mTOR |

Research Applications and Industrial Relevance

Drug Discovery Context

This compound’s structural hybrid of sulfonylated piperazine and tetrahydrothiophene-oxypyridine motifs aligns with trends in oncology and immunology drug development. For example, Pfizer’s crizotinib incorporates a related pyridine backbone for ALK inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume